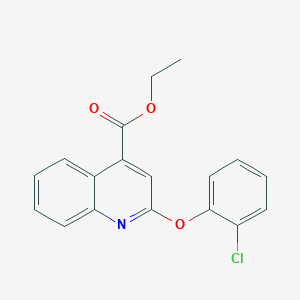

Ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate

Description

Ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate (CAS: 1160264-37-8) is a quinoline derivative characterized by a 2-chlorophenoxy substituent at the C2 position and an ethyl ester group at C4 of the quinoline ring. This compound is part of a broader class of quinoline-4-carboxylates, which are studied for their diverse pharmacological activities, including antiemetic and anticancer properties . Its synthesis typically involves esterification or nucleophilic substitution reactions, as seen in structurally related compounds .

Properties

IUPAC Name |

ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-22-18(21)13-11-17(20-15-9-5-3-7-12(13)15)23-16-10-6-4-8-14(16)19/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVAEMJSMCMNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC2=CC=CC=C21)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate typically involves the reaction of 2-chlorophenol with ethyl 4-chloroquinoline-2-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloroquinoline derivative, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under mild conditions.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate is primarily investigated for its potential bioactive properties :

- Antimicrobial Activity: Studies have shown that quinoline derivatives exhibit significant antimicrobial effects against various pathogens. The presence of the chlorophenoxy group may enhance this activity .

- Anticancer Properties: The compound has been explored for its ability to inhibit cancer cell proliferation, potentially through mechanisms involving DNA intercalation and enzyme inhibition .

- Anti-inflammatory Effects: Research indicates that quinoline derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs .

Biological Mechanisms

The mechanism of action involves interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication processes, while the benzothiophene ring may inhibit various enzymes, leading to therapeutic effects .

Material Science

This compound is also utilized in developing new materials with specific electronic or optical properties. Its unique electronic structure allows for applications in organic electronics and photonic devices .

Case Studies and Experimental Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus; MIC values reported as low as 10 µg/mL. |

| Study B | Anticancer Activity | Showed inhibition of cell proliferation in breast cancer cell lines; IC50 values around 15 µM after 48 hours of treatment. |

| Study C | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%, indicating significant anti-inflammatory potential. |

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate (OJAGUD)

Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate (UHUHAI)

Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate (XOFGAD) .

These analogs differ in substituent type and position, influencing their physicochemical and biological properties:

Table 1: Substituent Comparison

| Compound Name | Substituent at C2 | Substituent at C6 |

|---|---|---|

| Ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate | 2-chlorophenoxy | None |

| OJAGUD | 2,4,5-trimethoxyphenyl | None |

| UHUHAI | 3,5-difluorophenyl | None |

| XOFGAD | Ethoxy | Chloro |

- Electronic Effects: The 2-chlorophenoxy group in the target compound provides moderate electron-withdrawing effects compared to UHUHAI’s stronger electron-withdrawing difluorophenyl group . OJAGUD’s methoxy groups are electron-donating, enhancing solubility in polar solvents .

Physical Properties

Table 2: Melting Points and Molecular Weights

| Compound Name | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|

| This compound | Not reported | 357.8 (C₁₈H₁₄ClNO₃) |

| UHUHAI | Not reported | 341.3 (C₁₈H₁₂F₂NO₂) |

| XOFGAD | Not reported | 335.8 (C₁₅H₁₃ClNO₃) |

| Ethyl 2-(3-((4-(4-chlorophenyl)pyrimidin-2-yl)amino)phenyl)quinoline-4-carboxylate (14a) | 214–216 | 514.0 (C₂₈H₂₀Cl₂N₄O₂) |

| Ethyl 2-(2-((4-(naphthalen-2-yl)pyrimidin-2-yl)amino)phenyl)quinoline-4-carboxylate (15b) | 142–144 | 530.0 (C₃₂H₂₃ClN₄O₂) |

- Observations: Derivatives with bulkier substituents (e.g., pyrimidinylamino groups in 14a and 15b) exhibit higher melting points due to enhanced intermolecular interactions . The target compound’s melting point is unreported, but its molecular weight (357.8 g/mol) suggests intermediate thermal stability compared to XOFGAD (335.8 g/mol) and UHUHAI (341.3 g/mol).

Biological Activity

Ethyl 2-(2-chlorophenoxy)quinoline-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Quinoline Derivatives

Quinoline derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have been investigated for their potential as antimalarial , anticancer , and antimicrobial agents. The structural features of quinolines contribute significantly to their pharmacological effects, with variations in substituents leading to different biological properties.

Target Interactions

This compound has been shown to interact with various biological targets, particularly enzymes involved in critical cellular processes. Notably, it acts as an inhibitor of histone deacetylases (HDACs) , which play a crucial role in regulating gene expression and cellular metabolism. Inhibition of HDACs can lead to significant alterations in cell cycle progression and apoptosis.

Biochemical Pathways

The compound's mechanism involves specific binding interactions with enzymes such as human tissue-nonspecific alkaline phosphatase (h-TNAP) and other alkaline phosphatases. By binding to the active sites of these enzymes, this compound inhibits their normal enzymatic activity, which is crucial for various metabolic pathways.

Anticancer Properties

Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, studies involving HELA cells demonstrated that certain quinoline-4-carboxylic acid derivatives induced apoptosis and G2/M cell cycle arrest, suggesting their potential as anticancer agents .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 (Colon Cancer) | 0.56 | HDAC inhibition and apoptosis induction |

| Quinoline derivative A | MCF-7 (Breast Cancer) | 0.57 | G2/M phase arrest |

| Quinoline derivative B | Caco-2 (Colorectal) | 1.20 | Apoptosis via mitochondrial pathways |

Antimicrobial Activity

The compound also exhibits antimicrobial properties, with studies indicating its effectiveness against various bacterial strains. Its mode of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within the bacteria .

Case Studies

- Anticancer Efficacy : A study conducted by Mugnaini et al. focused on the synthesis and evaluation of quinolone-4-carboxamide derivatives as high-affinity ligands for cannabinoid receptors, revealing significant anticancer activity against colorectal cancer cell lines .

- Antimalarial Activity : Research highlighted the antiplasmodial effects of quinoline-4-carboxamides against Plasmodium falciparum, showcasing moderate potency and favorable pharmacokinetic profiles that support further development for malaria treatment .

- Inhibition of Prolyl Hydroxylase : Another study explored the use of quinoline derivatives as inhibitors of prolyl-4-hydroxylase, demonstrating antifibrotic activity in models of liver fibrosis, which could be relevant for treating fibrotic diseases .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of this compound indicates good stability under ambient conditions, making it suitable for long-term experimental use. Dosage studies in animal models reveal that lower doses exhibit therapeutic effects such as anti-inflammatory and analgesic activities, while higher doses may lead to enhanced cytotoxicity against cancer cells .

Q & A

Q. Spectroscopy :

- ¹H/¹³C NMR : Confirm molecular structure by identifying aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl signals (δ ~165 ppm) .

- FT-IR : Detect ester C=O stretching (~1700 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .

Crystallography :

Single-crystal X-ray diffraction (SCXRD) resolves the molecular geometry, including bond angles and dihedral angles between aromatic rings. Software like SHELXL refines structural parameters, while Mercury visualizes packing motifs and intermolecular interactions (e.g., π–π stacking, C–H⋯O bonds) . Disorder in substituents (e.g., carboxyl groups) requires careful modeling of anisotropic displacement parameters .

Advanced: How can hydrogen bonding and π–π interactions in the crystal lattice be systematically analyzed?

Graph set analysis (GSA) and topology-based tools in Mercury classify hydrogen-bonding patterns (e.g., R₂²(8) motifs for dimeric interactions). For π–π stacking, measure centroid-to-centroid distances (3.7–4.0 Å) and dihedral angles between aromatic planes . Intermolecular interaction energy calculations (e.g., using CrystalExplorer) quantify contributions from dispersion and electrostatic forces . Comparative studies with analogs (e.g., trifluoromethyl or methoxy derivatives) reveal substituent effects on packing efficiency .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer activity may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Strategies include:

- Standardized bioassays : Use common reference strains (e.g., E. coli ATCC 25922) and controls (e.g., ciprofloxacin for antimicrobial tests) .

- Dose-response profiling : Determine IC₅₀/EC₅₀ values across multiple concentrations to assess potency thresholds.

- Molecular docking : Compare binding affinities to target proteins (e.g., lactate dehydrogenase) using software like AutoDock Vina to validate structure-activity hypotheses .

Advanced: What computational approaches predict the compound’s reactivity and metabolic stability?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .

- ADMET prediction : Tools like SwissADME estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration based on logP values (~3.5) and polar surface area (<90 Ų) .

- Metabolic pathway simulations : Use GLORY or similar platforms to identify potential oxidation sites (e.g., ester hydrolysis or quinoline ring hydroxylation) .

Advanced: How does substituent variation (e.g., chloro vs. methoxy groups) impact pharmacological activity?

Comparative SAR studies reveal:

- Chlorophenoxy groups : Enhance lipophilicity and membrane permeability, improving antimicrobial activity .

- Methoxy substituents : Increase hydrogen-bonding capacity, potentially boosting interactions with enzyme active sites (e.g., topoisomerases) .

- Fluoro derivatives : Improve metabolic stability by reducing susceptibility to oxidative degradation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced: How can crystallographic disorder in the carboxylate group be resolved during refinement?

In cases of positional disorder (e.g., rotated ester groups):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.